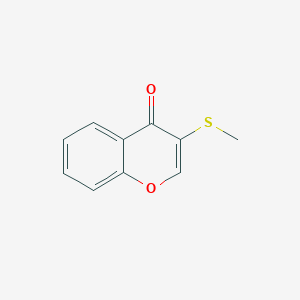

3-(Methylthio)chromone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O2S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

3-methylsulfanylchromen-4-one |

InChI |

InChI=1S/C10H8O2S/c1-13-9-6-12-8-5-3-2-4-7(8)10(9)11/h2-6H,1H3 |

InChI Key |

XRNJOCVFWYLKBQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=COC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Methylthio Chromone and Its Analogues

Electrophilic and Nucleophilic Transformations at the C3 Position

The C2-C3 double bond in the chromone (B188151) ring is polarized due to the electron-withdrawing nature of the carbonyl group at C4 and the inductive effect of the oxygen atom at position 1. This results in reduced electron density at the C2 and C3 positions, making them susceptible to nucleophilic attack. tandfonline.com Consequently, electrophilic substitution reactions are less common for chromones. tandfonline.com

Halogenation Reactions at C3 (Chlorination, Bromination, Iodination)

The direct halogenation of chromones at the C3 position provides crucial intermediates for further synthetic modifications. rhhz.net Various methods have been developed for the chlorination, bromination, and iodination of the chromone core.

Selective halogenation of 2-(methylthio)-4H-chromen-4-ones at the C-3 position has been achieved using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine. organic-chemistry.org These reactions lead to the corresponding 3-chloro, 3-bromo, and 3-iodo derivatives. organic-chemistry.org One-pot halogenation procedures have also been developed using iodine in conjunction with NCS or NBS at room temperature. organic-chemistry.org

The synthesis of 3-iodoflavones can be accomplished by reacting flavones with molecular iodine in dimethyl sulfoxide (B87167) (DMSO) at 130°C. rhhz.net The proposed mechanism involves the formation of an iodonium (B1229267) ion and a diiodochromanone intermediate. rhhz.net

| Starting Material | Reagent(s) | Product | Reference |

| 2-(Methylthio)-4H-chromen-4-one | NCS | 3-Chloro-2-(methylthio)-4H-chromen-4-one | organic-chemistry.org |

| 2-(Methylthio)-4H-chromen-4-one | NBS | 3-Bromo-2-(methylthio)-4H-chromen-4-one | organic-chemistry.org |

| 2-(Methylthio)-4H-chromen-4-one | Iodine | 3-Iodo-2-(methylthio)-4H-chromen-4-one | organic-chemistry.org |

| Flavone | I₂, DMSO | 3-Iodoflavone | rhhz.net |

Reactions with Binucleophiles and Nucleophilic Condensation

The reaction of 3-functionalized chromones with binucleophiles is a well-established method for synthesizing a variety of heterocyclic systems. These reactions typically proceed through a nucleophilic attack at the C2 position, leading to the opening of the γ-pyrone ring, followed by recyclization. tandfonline.comsciforum.net

For instance, 3-formylchromones react with 1,2-, 1,3-, and 1,4-binucleophiles to form five, six, and seven-membered heterocyclic rings, respectively. tandfonline.com These reactions are often initiated by a nucleophilic condensation at the formyl group. tandfonline.com

The reaction of 3-chlorochromones with electron-rich aminoheterocycles results in the formation of various fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrrolo[2,3-b]pyridines. researchgate.net Similarly, the reaction of 3-cyanochromone (B1581749) with nitroenediamines, in the presence of silver carbonate, leads to the formation of 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines. rsc.org

| 3-Substituted Chromone | Binucleophile | Product | Reference |

| 3-Formylchromone | 1,2-Binucleophiles | Five-membered heterocycles | tandfonline.com |

| 3-Formylchromone | 1,3-Binucleophiles | Six-membered heterocycles | tandfonline.com |

| 3-Formylchromone | 1,4-Binucleophiles | Seven-membered heterocycles | tandfonline.com |

| 3-Chlorochromone | Aminoheterocycles | Fused pyridines | researchgate.net |

| 3-Cyanochromone | Nitroenediamine | Chromeno[2,3-d]pyrimidines | rsc.org |

Modifications of the Methylthio Moiety

Oxidation Reactions of the Methylthio Group

The methylthio group in 3-(methylthio)chromone can be oxidized to the corresponding sulfoxide and sulfone. For example, the oxidation of some active methylene (B1212753) ketones with a halogen–dimethyl sulfoxide–sulfuric acid system can yield α-methylthio-ketones. arkat-usa.org The reaction of 2',2'''-dihydroxybichalcones with I₂–Me₂SO–H₂SO₄ under sealed-tube conditions results in the formation of I-3, II-3-bis-(methylthio)biflavones. arkat-usa.org

In a specific example, 8-methoxy-3-(methylsulfinyl)chromanone is converted to 8-methoxy-3-(methylthio)chromone upon treatment with hydrochloric acid. prepchem.com This suggests that the sulfinyl group can be reduced back to the thioether under acidic conditions. prepchem.com

| Starting Material | Reagent(s) | Product | Reference |

| Active methylene ketones | Halogen-DMSO-H₂SO₄ | α-Methylthio-ketone | arkat-usa.org |

| 2',2'''-Dihydroxybichalcones | I₂–Me₂SO–H₂SO₄ | I-3, II-3-bis-(methylthio)biflavone | arkat-usa.org |

| 8-Methoxy-3-(methylsulfinyl)chromanone | HCl | 8-Methoxy-3-(methylthio)chromone | prepchem.com |

Reductive Desulfuration Approaches for C-S Bond Cleavage

Reductive desulfuration of the methylthio group offers a method for C-S bond cleavage. A common method for desulfurization is the Mozingo reaction, which utilizes Raney nickel to reduce a thioacetal to a methyl or methylene group. diva-portal.org This method has been applied in the synthesis of natural products. diva-portal.org

The reductive desulfurization of 4-substituted 3-nitro-2-(alkylsulfanyl)-2H-chromenes using Raney nickel in ethanol (B145695) at room temperature can yield the corresponding 4-unsubstituted nitrochromenes, although sometimes in low yields. researchgate.net The synthetic utility of 2-(methylthio)-4H-chromen-4-ones has been further demonstrated through reductive desulfuration to yield valuable chromone derivatives. organic-chemistry.org

Ring Rearrangement and Ring Expansion/Contraction Reactions

Chromone derivatives can undergo various ring rearrangement and expansion/contraction reactions, often initiated by nucleophilic attack, leading to the formation of new heterocyclic structures. sciforum.netwikipedia.org The opening of the γ-pyrone ring is a common feature in these transformations. sciforum.netmdpi.com

For instance, the reaction of 3-((4-oxo-4H-chromen-3-yl)methylene)-4-phenyl-1H- tandfonline.commdpi.combenzodiazepin-2(3H)-one with nucleophiles like potassium hydroxide (B78521) or ammonium (B1175870) acetate (B1210297) leads to rearrangement into pyrano[b]benzodiazepine and pyridobenzodiazepine derivatives, respectively. sciforum.net

Ring expansion reactions can be used to synthesize medium-ring carbocycles. tminehan.com One method involves the oxidative cleavage of cycloalkenylalkylphosphonates followed by treatment with a base to yield homologated cycloalkenones. tminehan.com Conversely, subjecting cycloalk-2-enylphosphonates to the same conditions can lead to one-carbon ring-contracted products. tminehan.com The Demyanov ring contraction and expansion involves the diazotization of aminocyclobutanes and aminocyclopropanes, leading to rearranged products. wikipedia.org

Another example of ring expansion involves the treatment of three-membered heterocycles like epoxides, thiiranes, and aziridines with in situ generated tricyanomethane, leading to five-membered heterocyclic rings. nih.gov

Mechanistic Pathways of Ring Opening and Recyclization (RORC) in 3-Functionalized Chromones

The transformation of 3-functionalized chromones into other heterocyclic systems predominantly proceeds through a Ring Opening and Recyclization (RORC) mechanism. tandfonline.com This pathway is initiated by the nucleophilic attack of a reagent, typically a binucleophile, at the electrophilic C-2 position of the chromone's γ-pyrone ring. tandfonline.com

The general mechanism can be described in the following steps:

Nucleophilic Attack: A nucleophile attacks the C-2 carbon of the chromone ring. This is often the most reactive site due to the electron-withdrawing effect of the adjacent carbonyl group (C-4) and the functional group at C-3. tandfonline.com

Ring Opening: The attack leads to the cleavage of the C2-O1 bond, opening the pyrone ring to form an intermediate, typically a substituted 2-hydroxy- or 2-aminobenzoyl derivative. tandfonline.comresearchgate.net

Recyclization: This intermediate then undergoes an intramolecular cyclization. The new ring is formed by the reaction between a nucleophilic center on the newly introduced side chain and an electrophilic center on the original chromone framework. The course of this recyclization can vary, leading to different heterocyclic products. tandfonline.com

Two primary recyclization pathways are observed:

C2/C4 Cyclization: The recyclization occurs between the nucleophile (or a group derived from it) and the C-4 carbonyl carbon of the original chromone. For instance, the reaction of 3-functionalized chromones with hydroxylamine (B1172632) hydrochloride results in isoxazole (B147169) derivatives through an initial attack of the NH2 group at C-2, followed by ring opening and subsequent cyclization involving the C-4 carbonyl. tandfonline.com

C2/3-FG Cyclization: The recyclization involves the functional group at the C-3 position (3-FG). This is common for versatile substrates like 3-formylchromones, where initial condensation at the formyl group is followed by the nucleophilic attack at C-2, ring opening, and final cyclization with the modified C-3 substituent. tandfonline.comtandfonline.com

For example, the reaction of 3-formylchromones with hydrazines generally begins with condensation at the aldehyde function to form a hydrazone. This is followed by a nucleophilic attack of the hydrazine's second nitrogen atom at the C-2 position, leading to pyrazole (B372694) formation. tandfonline.com In contrast, other 3-functionalized chromones react with hydrazines first via nucleophilic attack at C-2, followed by recyclization to yield pyrazoles. tandfonline.com

Transformations Leading to Fused Heterocyclic Systems

The RORC strategy is extensively used to synthesize a variety of fused heterocyclic systems from 3-functionalized chromones. The nature of the resulting heterocycle is determined by the binucleophile used in the reaction. tandfonline.com

Formation of Pyridines and Fused Pyridines: Reactions with 1,3-C,N-binucleophiles are a primary method for constructing pyridine (B92270) and fused pyridine rings. tandfonline.com For example, treating 3-formylchromones with (Z)-N-alkyl-1-(methylthio)-2-nitroethenamine in the presence of a Lewis acid catalyst like In(OTf)₃ yields 2-pyridones. tandfonline.com Similarly, multicomponent cascade reactions involving 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and primary amines can produce highly functionalized pyridin-2-ones. tandfonline.com When 3-formylchromone is reacted with 5-amino-2,4-dihydro-3H-pyrazol-3-one, it leads to pyrazolo[3,4-b]pyridine derivatives. tandfonline.com

Table 1: Synthesis of Pyridine Derivatives from 3-Formylchromone

| Reactant 2 | Catalyst/Conditions | Product | Citation |

|---|---|---|---|

| (Z)-N-Alkyl-1-(methylthio)-2-nitroethenamine | In(OTf)₃, Ethanol, Boil | 2-Pyridones | tandfonline.com |

| Ethyl 2-(pyridin-2-yl)acetate, Primary amines | t-BuOK, Dioxane, Reflux | Pyridin-2-ones | tandfonline.com |

| 5-Amino-2,4-dihydro-3H-pyrazol-3-one | TEA, DMF, Boil | Pyrazolo[3,4-b]pyridines | tandfonline.com |

| 2-Aminobenzoxazole / 2-Aminobenzothiophene | Acetic acid, Boil | Heteroannulated pyridines | tandfonline.com |

Formation of Pyrimidines and Fused Pyrimidines: Pyrimidine rings can be synthesized by reacting 3-substituted chromones with various amidines, such as guanidine (B92328) or thiourea, typically in a basic medium like potassium carbonate in DMF. tandfonline.com More complex, highly functionalized 5H-chromeno[4,3-d]pyrimidines have been synthesized through base-promoted multi-component reactions of 3-formylchromones with heterocyclic ketene (B1206846) aminals and amidine hydrochlorides. tandfonline.com

Formation of Seven-Membered Heterocycles: The synthesis of seven-membered rings like diazepines, benzoxazepines, and benzothiazepines is achieved by reacting 3-functionalized chromones with 1,4-binucleophiles. tandfonline.com For instance, the reaction of a 3-functionalized chromone with ethylenediamine (B42938) can yield diazepine (B8756704) derivatives. tandfonline.com Similarly, reacting with o-phenylenediamine, 2-aminophenol, or 2-aminothiophenol (B119425) under similar conditions produces the corresponding benzodiazepine, benzoxazepine, and benzothiazepine (B8601423) systems, respectively. tandfonline.com

Table 2: Synthesis of Seven-Membered Heterocycles

| Chromone Reactant | 1,4-Binucleophile | Product | Citation |

|---|---|---|---|

| 3-Functionalized Chromone | Ethylenediamine | Diazepine / Chromeno[4,3-e] tandfonline.comresearchgate.netdiazepine | tandfonline.com |

| 3-Functionalized Chromone | o-Phenylenediamine | Benzodiazepine | tandfonline.com |

| 3-Functionalized Chromone | 2-Aminophenol | Benzoxazepine | tandfonline.com |

These transformations highlight the role of 3-functionalized chromones, including the 3-(methylthio) derivative and its analogues, as powerful intermediates in heterocyclic chemistry. The RORC mechanism provides a reliable and flexible pathway to generate a diverse range of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. tandfonline.com

Advanced Spectroscopic and Structural Elucidation of 3 Methylthio Chromone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 3-(methylthio)chromone derivatives, offering precise insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides critical information about the electronic environment of protons in this compound derivatives. The chemical shifts (δ) are influenced by factors such as proximity to electronegative atoms and the anisotropic effects of unsaturated systems like aromatic and pyrone rings. libretexts.orglibretexts.org

For the parent compound, 3-(methylthio)-4H-chromen-4-one, the proton of the methylthio group (S-CH₃) typically appears as a sharp singlet around δ 2.41 ppm. rsc.org The protons on the chromone (B188151) backbone exhibit distinct signals. For instance, the H-2 proton appears as a singlet at approximately δ 8.06 ppm. The aromatic protons of the benzene (B151609) ring show characteristic multiplets or doublets depending on their substitution pattern. In the unsubstituted case, the H-5 proton is observed as a doublet of doublets around δ 8.27-8.25 ppm, while other aromatic protons appear in the range of δ 7.43-7.68 ppm. rsc.org

Substituents on the chromone ring significantly influence the chemical shifts of neighboring protons. For example, in 6-fluoro-3-(methylthio)-4H-chromen-4-one, the H-2 proton signal remains a singlet at δ 8.06 ppm, while the aromatic protons appear as multiplets between δ 7.37 and 7.90 ppm. rsc.org In 6-methoxy-3-(methylthio)-4H-chromen-4-one, the methoxy (B1213986) protons introduce a new singlet at δ 3.90 ppm, and the aromatic protons are shifted accordingly, appearing between δ 7.25 and 7.60 ppm. rsc.org Similarly, the presence of a nitro group in 6-nitro-3-(methylthio)-4H-chromen-4-one causes a downfield shift of the aromatic protons, with the H-5 proton appearing at δ 9.12 ppm. rsc.org

¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in CDCl₃

| Compound | S-CH₃ | H-2 | Aromatic Protons | Other Protons | Reference |

|---|---|---|---|---|---|

| 3-(Methylthio)-4H-chromen-4-one | 2.41 (s) | 8.06 (s) | 8.27-8.25 (d), 7.68 (s), 7.45-7.43 (m) | - | rsc.org |

| 6-Fluoro-3-(methylthio)-4H-chromen-4-one | 2.40 (s) | 8.06 (s) | 7.90-7.85 (m), 7.49-7.37 (m) | - | rsc.org |

| 6-Methoxy-3-(methylthio)-4H-chromen-4-one | 2.40 (s) | 8.06 (s) | 7.60 (d), 7.40-7.25 (m) | 3.90 (s, OCH₃) | rsc.org |

| 6-Nitro-3-(methylthio)-4H-chromen-4-one | 2.43 (s) | 8.02 (s) | 9.12 (d), 8.52-8.49 (dd), 7.64 (d) | - | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides direct information about the carbon framework of this compound derivatives. bhu.ac.in The chemical shifts are spread over a wide range (0-220 ppm) and are sensitive to hybridization, electronegativity of attached atoms, and resonance effects. libretexts.org

In 3-(methylthio)-4H-chromen-4-one, the carbonyl carbon (C-4) resonates significantly downfield at approximately δ 175.58 ppm due to its sp² hybridization and bonding to an electronegative oxygen atom. rsc.orglibretexts.org The carbon of the methylthio group (S-CH₃) is found upfield around δ 16.24 ppm. rsc.org The olefinic carbons of the pyrone ring, C-2 and C-3, appear at δ 153.86 and 121.80 ppm, respectively. The aromatic carbons resonate in the range of δ 118.03 to 156.23 ppm. rsc.org

Substituents on the chromone ring also affect the ¹³C chemical shifts. For instance, in 6-fluoro-3-(methylthio)-4H-chromen-4-one, the carbon attached to the fluorine (C-6) shows a large downfield shift, and its signal is split due to C-F coupling. The carbonyl carbon (C-4) appears at δ 174.89 ppm. rsc.org In 6-methoxy-3-(methylthio)-4H-chromen-4-one, the methoxy carbon gives a signal at δ 55.90 ppm, and the C-4 carbon is observed at δ 175.47 ppm. rsc.org The presence of an electron-withdrawing nitro group in 6-nitro-3-(methylthio)-4H-chromen-4-one shifts the C-4 signal slightly upfield to δ 174.14 ppm. rsc.org

¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in CDCl₃

| Compound | S-CH₃ | C-2 | C-3 | C-4 | Aromatic Carbons | Other Carbons | Reference |

|---|---|---|---|---|---|---|---|

| 3-(Methylthio)-4H-chromen-4-one | 16.24 | 153.86 | 121.80 | 175.58 | 156.23, 133.74, 126.06, 125.42, 123.12, 118.03 | - | rsc.org |

| 6-Fluoro-3-(methylthio)-4H-chromen-4-one | 16.15 | 153.91 | 121.36 | 174.89 | 160.55, 158.59, 152.49, 124.23, 124.17, 122.18, 121.98, 120.27, 120.20, 110.89, 110.70 | - | rsc.org |

| 6-Methoxy-3-(methylthio)-4H-chromen-4-one | 16.34 | 153.89 | 120.80 | 175.47 | 157.07, 151.12, 123.93, 123.75, 119.47, 104.87 | 55.90 (OCH₃) | rsc.org |

| 6-Nitro-3-(methylthio)-4H-chromen-4-one | 15.67 | 152.74 | 122.84 | 174.14 | 158.93, 144.87, 128.02, 123.74, 122.92, 119.92 | - | rsc.org |

Correlation of Experimental and Theoretical NMR Data for Structural Validation

To enhance the accuracy of structural assignments, experimental NMR data are often correlated with theoretical data obtained from quantum chemical calculations, such as those using Density Functional Theory (DFT). mdpi.comnih.gov This approach is particularly valuable for complex molecules or for distinguishing between isomers. frontiersin.org

The process involves optimizing the molecular geometry and then calculating the NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.comnih.gov A linear regression analysis between the experimental and theoretical chemical shifts for both ¹H and ¹³C nuclei is performed. High correlation coefficients (R²) indicate a good agreement between the calculated and experimental structures, thereby validating the proposed structure. mdpi.com For instance, in a study on a related chromone derivative, the correlation coefficients for ¹H and ¹³C were found to be 0.9971 and 0.9921, respectively, signifying an excellent match between theoretical predictions and experimental observations. mdpi.com This correlative method provides a robust framework for the unambiguous structural elucidation of novel this compound derivatives.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, namely FT-IR and UV-Vis, provide complementary information to NMR for the structural characterization of this compound derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

In this compound derivatives, several characteristic absorption bands are observed. A strong absorption band corresponding to the C=O stretching vibration of the γ-pyrone ring is typically found in the region of 1622-1642 cm⁻¹. rsc.org The stretching vibrations of the aromatic C=C bonds usually appear in the 1448-1559 cm⁻¹ range. rsc.org The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3066-3095 cm⁻¹ and within the fingerprint region, respectively. rsc.org The C-O-C stretching of the pyrone ring can be seen around 1220 cm⁻¹. rsc.org

Substituents on the chromone ring introduce their own characteristic bands. For example, a nitro group in 6-nitro-3-(methylthio)-4H-chromen-4-one exhibits strong asymmetric and symmetric stretching vibrations around 1517 cm⁻¹ and 1337 cm⁻¹, respectively. rsc.org A methoxy group, as in 6-methoxy-3-(methylthio)-4H-chromen-4-one, would show C-H stretching vibrations of the methyl group and a C-O stretching band. rsc.org

Characteristic FT-IR Absorption Bands (cm⁻¹) for Selected this compound Derivatives

| Compound | C=O Stretch | C=C (Aromatic) Stretch | C-H (Aromatic) Stretch | Other Key Bands | Reference |

|---|---|---|---|---|---|

| 3-(Methylthio)-4H-chromen-4-one | 1625 | 1559, 1463 | 3066 | 1106, 1078 (C-O-C) | rsc.org |

| 6-Fluoro-3-(methylthio)-4H-chromen-4-one | 1628 | 1558, 1479 | 3079 | 1102 (C-O-C) | rsc.org |

| 6-Methoxy-3-(methylthio)-4H-chromen-4-one | 1622 | 1484 | 3075 | 1195, 1107, 1076, 1020 (C-O-C) | rsc.org |

| 6-Nitro-3-(methylthio)-4H-chromen-4-one | 1642 | 1448 | 3095 | 1517 (asym NO₂), 1337 (sym NO₂) | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of its conjugated system. utoronto.ca The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. uzh.ch The chromone system, with its conjugated double bonds, gives rise to characteristic absorption bands.

Typically, chromone derivatives exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. uzh.chhnue.edu.vn The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the benzene and pyrone rings. hnue.edu.vn The n→π* transitions, which are usually of lower intensity, involve the promotion of non-bonding electrons (from the oxygen atoms) to π* antibonding orbitals. uzh.chhnue.edu.vn

In related chromone systems, absorption bands are often observed in the range of 200-400 nm. mdpi.comenvirobiotechjournals.com For instance, a nitro-substituted chromone derivative showed absorption bands at 193 nm and 242 nm, attributed to π→π* transitions, and a lower intensity band at 301 nm, assigned to both π→π* and n→π* transitions. mdpi.com The position and intensity of these bands are sensitive to the substitution pattern on the chromone ring and the polarity of the solvent. mdpi.comutoronto.ca The extent of conjugation significantly influences the absorption maxima (λmax); as conjugation increases, the absorption shifts to longer wavelengths (a bathochromic shift). utoronto.ca

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure m/z values to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This high resolving power is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For derivatives of this compound, HRMS is instrumental in confirming their molecular formulas.

For instance, the HRMS data for Methyl 3-(4-(methylthio)phenyl)-3-oxo-2-(4-oxo-4H-chromen-3-yl)propanoate was reported with a calculated m/z for [M+H]⁺ of 369.0791 and a found value of 369.0797, confirming the molecular formula as C₂₀H₁₆O₅S. thieme-connect.de Similarly, various chromone derivatives have been characterized using HRMS to confirm their proposed structures, ensuring high accuracy and purity of the synthesized compounds. acs.orgnih.govumb.edu This technique is particularly valuable in the analysis of complex reaction mixtures and in the verification of newly synthesized compounds. umb.edunih.gov

Table 1: Exemplary HRMS Data for Chromone Derivatives

| Compound | Molecular Formula | Calculated [M-H]⁻ | Found [M-H]⁻ | Reference |

| (6-Methyl-4-oxo-4H-chromen-3-yl)methyl 4-(bis(2-chloroethyl)amino)benzoate | C₂₂H₂₀Cl₂NO₄ | 432.0769 | 432.0748 | nih.gov |

| 4-(Bis(2-chloroethyl)amino)-N-((6-methyl-4-oxo-4H-chromen-3-yl)methyl)benzamide | C₂₂H₂₁Cl₂N₂O₃ | 431.0929 | 431.0921 | nih.gov |

| (6-Methoxy-4-oxo-4H-chromen-3-yl)methyl 4-(bis(2-chloroethyl)amino)benzoate | C₂₂H₂₀Cl₂NO₅ | 448.0719 | 448.0714 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, including many chromone derivatives. nih.govnih.gov In ESI-MS, ions are generated from a solution, allowing for the analysis of intact molecules with minimal fragmentation. libretexts.org This technique produces multiply charged ions, which brings large molecules into the detection range of common mass analyzers. nih.gov

ESI-MS has been widely employed in the study of chromone derivatives to obtain molecular ion peaks, which are crucial for confirming the molecular weight of the compounds. semanticscholar.orgresearchgate.net For example, a study on 2-(2-phenylethyl)chromones utilized ultra-performance liquid chromatography coupled with ESI-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF-MS) to identify a large number of derivatives in agarwood. semanticscholar.org The soft ionization nature of ESI allowed for the detection of the molecular ions ([M+H]⁺), which, combined with tandem mass spectrometry (MS/MS), provided detailed structural information. semanticscholar.org This approach is also valuable for studying noncovalent interactions and for analyzing complex biological samples. nih.gov

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level.

Single crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. uhu-ciqso.esuol.de This technique requires a single, high-quality crystal of the compound of interest. uhu-ciqso.es The crystal diffracts an X-ray beam into a unique pattern of reflections, which can be analyzed to build a three-dimensional model of the electron density and, consequently, the atomic arrangement within the crystal lattice. uol.de

The structure of several chromone derivatives has been elucidated using SC-XRD. For example, the crystal structure of 3-(methylthio)-1H-benzo[f]chromen-1-one was determined by dissolving the compound in methanol (B129727) and allowing for slow evaporation to yield suitable colorless crystals. acs.org The analysis confirmed the molecular structure and provided detailed information about its conformation and intermolecular interactions. acs.orgacs.org Similarly, the structures of various other chromone derivatives have been confirmed by SC-XRD, providing crucial insights into their solid-state packing and hydrogen bonding networks. rsc.orgresearchgate.netresearchgate.net The data obtained from SC-XRD, often deposited in crystallographic databases, serves as a benchmark for other structural elucidation techniques. acs.org

Table 2: Crystallographic Data for a this compound Derivative

| Parameter | 3-(methylthio)-1H-benzo[f]chromen-1-one | Reference |

| Crystal System | Monoclinic | acs.org |

| Space Group | P21/c | researchgate.net |

| a (Å) | 8.75 | researchgate.net |

| b (Å) | 5.07 | researchgate.net |

| c (Å) | 26.22 | researchgate.net |

| β (°) | 96.3 | researchgate.net |

| Temperature (K) | 298 | acs.org |

This table is interactive. Click on the headers to sort the data.

Other Spectroscopic Techniques

While less commonly applied to the specific compound this compound itself, other spectroscopic techniques can be invaluable for studying certain aspects of its derivatives or related systems.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons. wikipedia.orgunibo.it This makes it an essential tool for studying organic radicals, transition metal complexes, and other paramagnetic species. bruker.comlibretexts.org EPR spectroscopy provides detailed information about the electronic structure and the environment of the unpaired electron. bruker.comethz.ch

While this compound itself is not a radical, EPR spectroscopy becomes highly relevant in several contexts involving its derivatives. For instance, in studies of reaction mechanisms, EPR can be used to detect and characterize transient radical intermediates. researchgate.netrsc.org Furthermore, if this compound or its derivatives are used as ligands to form complexes with paramagnetic metal ions, such as copper(II), EPR is a powerful method to probe the coordination environment of the metal center. nih.gov The analysis of the EPR spectrum can reveal details about the geometry of the complex and the nature of the metal-ligand bonding. nih.gov

Theoretical and Computational Studies on 3 Methylthio Chromone Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT has become a principal tool for investigating the properties of molecular systems. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical explorations. For numerous chromone (B188151) analogs, DFT calculations have been pivotal in understanding their behavior at a molecular level.

Geometry Optimization and Vibrational Frequency Analysis for Molecular Stability

This fundamental computational step involves determining the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum, and the calculated frequencies can be correlated with experimental infrared and Raman spectra to validate the computational model. For various substituted chromones, these calculations have provided a solid foundation for further analysis nih.govnih.gov.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions youtube.comwikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity nih.govwikipedia.org. This analysis is standard for characterizing novel chromone structures nih.govresearchgate.net.

Molecular Electrostatic Potential (MEP) Analysis for Chemical Reactivity and Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a visual guide to its reactive sites. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) nih.govrsc.org. This information is invaluable for predicting how a molecule will interact with other molecules, including biological targets like proteins or DNA researchgate.net. MEP analysis is a common component in the computational study of bioactive chromone derivatives researchgate.net.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This analysis helps to explain phenomena like hyperconjugation and delocalization of electron density, offering deeper insight into the molecule's stability and bonding characteristics. NBO studies have been applied to understand charge distribution and intramolecular interactions in various heterocyclic systems, including chromones nih.govmdpi.com.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties and the prediction of electronic absorption spectra (UV-Vis spectra) mdpi.comresearchgate.net. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which can be directly compared with experimental data to confirm the molecular structure and understand its photophysical properties mdpi.commdpi.com. This has been successfully used for many chromone compounds to interpret their UV-Vis spectra researchgate.netmdpi.com.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the chemical bonds between them researchgate.netarxiv.org. By locating critical points in the electron density, QTAIM can characterize the nature of atomic interactions—whether they are covalent (shared-shell) or ionic/van der Waals (closed-shell) interactions. This provides a rigorous, quantitative description of the chemical bonding within a molecule and is a powerful tool for analyzing both strong covalent bonds and weaker non-covalent interactions researchgate.netd-nb.info.

While these computational methodologies have proven immensely valuable for characterizing a wide array of chromone derivatives, the specific application to 3-(Methylthio)chromone is a gap in the current scientific literature. Future computational research focusing on this particular compound would be necessary to generate the specific data and detailed insights for the outlined analyses.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry has emerged as a powerful tool to investigate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound and related thiochromone systems, theoretical studies have been instrumental in supporting proposed reaction pathways and understanding the energetic landscapes of these transformations.

Theoretical Support for Proposed Radical Pathways in Synthetic Reactions

The synthesis of 3-thio-substituted chromones can proceed through various mechanisms, with radical pathways being a significant area of investigation. While specific computational studies exclusively on this compound are limited, research on analogous systems provides strong theoretical support for the feasibility of radical-mediated syntheses.

For instance, the synthesis of 3-organylselanylthiochromones and 3-organylselanylchromones has been achieved through a radical cyclization reaction. nih.gov This process involves the reaction between alkynyl aryl ketones, containing an ortho-thiopropyl or methoxy (B1213986) group, and diorganyl diselenides, promoted by an oxidizing agent like Oxone®. nih.gov Computational studies on similar radical cyclizations help to elucidate the electronic and structural changes occurring during the bond-forming steps.

Furthermore, the direct C(sp²)–H radical sulfenylation of enaminones or chromones is a recognized strategy for preparing 3-sulfenylchromones. researchgate.net This approach utilizes various sulfenyl precursors such as thiophenols, sulfonyl hydrazides, and disulfides. researchgate.net Theoretical calculations can model the generation of the sulfur-centered radical and its subsequent addition to the chromone core, providing evidence for the proposed radical mechanism. These computational models often involve Density Functional Theory (DFT) to analyze the electronic structure and stability of the radical intermediates and transition states.

Elucidation of Transition States and Reaction Energetics

Understanding the transition states and reaction energetics is crucial for comprehending reaction kinetics and selectivity. DFT calculations are a cornerstone of these investigations, allowing for the mapping of potential energy surfaces and the characterization of stationary points, including reactants, intermediates, transition states, and products.

The energetics of a reaction, including activation energies and reaction enthalpies, can be calculated to predict the feasibility and spontaneity of a proposed pathway. For radical reactions, computational methods can help determine the energy barriers for radical addition and subsequent cyclization or rearrangement steps. This information is vital for optimizing reaction conditions and understanding the factors that control the reaction outcome.

Molecular Docking and Simulation Studies in Chemical Biology

Molecular docking and simulation are powerful in silico techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a biological macromolecule (receptor), such as a protein or enzyme. These methods are instrumental in drug discovery and in elucidating the molecular basis of a compound's biological activity.

Ligand-Target Interactions and Binding Affinity Predictions with Biological Macromolecules

Computational studies on various chromone and thiochromone derivatives have demonstrated their potential to interact with a range of biological targets. While specific docking studies for this compound are not extensively documented, research on analogous compounds provides valuable insights into their potential ligand-target interactions.

The prediction of binding affinity is a key outcome of molecular docking and more advanced simulation techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding, which can be correlated with experimental measures of potency, such as the half-maximal inhibitory concentration (IC50). nih.govnih.govarxiv.org

For instance, in silico studies of various enzyme inhibitors, including those with chromone scaffolds, have successfully predicted binding affinities and identified key interactions within the active site. healthinformaticsjournal.com These studies typically involve preparing the 3D structures of both the ligand and the target protein, performing the docking calculations, and then analyzing the resulting poses and scores.

Elucidation of Potential Mechanisms of Action at a Molecular Level

Molecular docking and dynamics simulations can provide a detailed picture of how a ligand might exert its biological effect at the molecular level. By visualizing the binding pose of a compound within the active site of an enzyme, researchers can identify crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in silico studies on tyrosinase inhibitors, including thiochromanone derivatives, have revealed how these compounds bind to the enzyme's active site. nih.gov Molecular docking simulations can show the specific amino acid residues that a ligand interacts with, providing a hypothesis for its mechanism of inhibition. nih.govacs.org This information is invaluable for the rational design of more potent and selective inhibitors.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. MD simulations can reveal changes in protein conformation upon ligand binding and provide a more accurate estimation of the binding free energy. nih.govrsc.org

Insights into Enzyme Inhibition Mechanisms (e.g., dihydropteroate (B1496061) synthase)

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms and is a validated target for antimicrobial drugs. nih.gov While specific studies on the inhibition of DHPS by this compound are not available, the general principles of enzyme inhibition can be explored through computational methods. A validation study of several common molecular docking programs has been conducted against DHPS, providing a reliable framework for future in silico screening of potential inhibitors. nih.gov

Molecular docking can be used to predict whether a compound is likely to be a competitive, non-competitive, or uncompetitive inhibitor by observing its binding site. If a compound binds to the same active site as the natural substrate, it is likely a competitive inhibitor. Kinetic studies of thioflavone derivatives against tyrosinase, for example, have used Lineweaver-Burk plot analysis to confirm a competitive mode of inhibition, which can be rationalized by docking studies showing binding in the active site. acs.org

MD simulations of enzyme-inhibitor complexes can provide further insights into the mechanism of inhibition. By observing the stability of the ligand in the binding pocket and its effect on the enzyme's conformational dynamics, researchers can better understand how the inhibitor disrupts the catalytic cycle.

DNA/RNA Binding Modes (e.g., Intercalative Mode) and Cleavage Pathways

Extensive literature searches for theoretical and computational studies focusing specifically on the DNA and RNA binding modes and cleavage pathways of This compound did not yield specific research dedicated to this particular compound. The current body of scientific literature available through computational searches does not appear to contain detailed analyses, such as docking studies, molecular dynamics simulations, or quantum mechanical calculations, that elucidate the interactions between this compound and nucleic acids.

While research exists for a variety of other chromone derivatives, the strict focus of this article on this compound prevents the inclusion of data from related but structurally distinct molecules. The influence of the methylthio group at the 3-position of the chromone ring on the electronic and steric properties would be a critical determinant in any potential interaction with DNA or RNA, making extrapolations from other derivatives scientifically unsound for this specific analysis.

General studies on chromone derivatives suggest that the planar structure of the chromone scaffold could potentially allow for intercalative binding between the base pairs of DNA. This mode of interaction is common for planar aromatic molecules. However, without specific computational models for this compound, it is not possible to determine the preferred binding mode, calculate binding energies, or identify key interacting residues within the DNA or RNA grooves.

Similarly, the investigation of DNA or RNA cleavage pathways requires specific studies that are not currently available for this compound. Such studies would typically explore mechanisms like oxidative cleavage or hydrolytic cleavage, often involving the generation of reactive species or direct interaction with the phosphodiester backbone of the nucleic acids.

Mechanistic Insights into Biological Activities and Chemical Biology Applications of 3 Methylthio Chromone Derivatives

Enzymatic Inhibition and Modulation Studies.

Derivatives of 3-(methylthio)chromone have been investigated for their ability to interact with and inhibit various enzymes, revealing potential therapeutic applications. The chromone (B188151) scaffold is a recognized platform for developing enzyme inhibitors.

Sirtuin 2 (SIRT2): The sirtuin family of proteins, particularly SIRT2, are NAD+-dependent protein deacylases that have emerged as key metabolic regulators. mdpi.com SIRT2 is predominantly located in the cytoplasm and is involved in processes like mitosis and metabolism. nih.gov A series of substituted chromone and chroman-4-one derivatives has been synthesized and assessed as novel inhibitors of SIRT2. cancer.gov Research has shown that specific substitutions on the chromone ring can lead to potent and selective inhibition. For instance, compounds with larger, electron-withdrawing substituents in the 6- and 8-positions have demonstrated favorable inhibitory activity. cancer.gov The most potent compounds identified in these studies exhibited inhibitory concentrations in the low micromolar range and showed high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. cancer.gov Selective SIRT2 inhibitors, such as SirReal2, have been shown to induce meiotic arrest and mitochondrial dysfunction in bovine oocytes, highlighting the enzyme's critical role in cellular maturation. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS): DHPS is a crucial enzyme in the folate biosynthesis pathway of microorganisms, making it a key target for antimicrobial agents like sulfa drugs. researchgate.netresearchgate.net The enzyme catalyzes the formation of dihydropteroate from para-aminobenzoic acid (PABA). researchgate.net While various compounds, including diphenylsulfones and specific 5-nitrosoisocytosine derivatives, have been identified as effective inhibitors of DHPS from organisms like Escherichia coli, the available scientific literature from the provided search results does not specifically implicate this compound or its direct derivatives as inhibitors of this enzyme. nih.govnih.gov The established inhibitors typically function by competing with the PABA substrate. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a member of the tyrosine kinase receptor family and a major regulator of cellular proliferation, differentiation, and survival. mdpi.com Abnormal EGFR activation is linked to the progression of many cancers. mdpi.com While direct studies on this compound are limited in the search results, related molecular structures have shown activity against EGFR. For example, the introduction of a methylthio-group into the stilbene (B7821643) core, a different chemical scaffold, was explored for its effect on EGFR activation. nih.gov In studies on EGFR-overexpressing A431 cells, a resveratrol (B1683913) derivative, 3-methoxy-4′-methylthio-trans-stilbene, significantly reduced the level of EGFR with phosphorylated Y1068 tyrosine residues. nih.gov Furthermore, a coumarin (B35378) derivative, which is structurally related to chromones, was identified as an EGFR MaMTH Inhibitor (EMI1) that could decrease the surface levels of EGFR in mutant cells. nih.gov Third-generation EGFR inhibitors often work by forming a covalent bond to the cysteine-797 residue in the EGFR ATP-binding site. mdpi.com

Table 1: Examples of Chromone-Related Scaffolds and Their Enzyme Inhibitory Activity

| Compound Class/Derivative | Target Enzyme | Example Compound | Inhibitory Concentration (IC50) / Activity | Reference |

|---|---|---|---|---|

| Chroman-4-one | Sirtuin 2 (SIRT2) | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | cancer.gov |

| Coumarin | EGFR | ChemBridge 5213777 (EMI1) | Reduces interaction of EGFR triple mutant with Shc1 | nih.gov |

| Diphenylsulfone | Dihydropteroate Synthase | 4,4′-Diaminodiphenylsulfone (DDS) | 2 x 10⁻⁵ M | nih.gov |

Inflammation is a complex biological response involving various enzymes and signaling pathways. frontiersin.org Key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are often upregulated during inflammatory events and are significant targets for anti-inflammatory drugs. caldic.com

Natural flavonoids, which share a core structure with chromones, have been shown to modulate these enzymes. For instance, chrysin (B1683763) (5,7-dihydroxyflavone) and its derivatives have been studied for their effects on COX-2 and iNOS. caldic.com One derivative, 5,7-diacetylflavone, was found to be a strong and selective inhibitor of the COX-2 enzyme with an IC50 of 2.7 µM, while showing no effect on iNOS activity. caldic.com This selectivity is crucial, as COX-1 is a constitutive enzyme involved in physiological functions, whereas COX-2 is inducible and primarily associated with inflammation. caldic.com The modulation of these pathways can occur through direct enzymatic inhibition or by blocking the signaling pathways that lead to the induction of these enzymes, which often involve transcription factors like NF-κB. caldic.com The ability of chromone-like structures to fit into the binding pocket of COX-2 suggests a potential mechanism for their anti-inflammatory effects. caldic.com

Table 2: Modulation of Inflammatory Enzymes by Chrysin Derivatives

| Compound | Target Enzyme | Effect / IC50 | Reference |

|---|---|---|---|

| Chrysin (5,7-dihydroxyflavone) | iNOS | Weak inhibition | caldic.com |

| 5-hydroxy-7-methoxyflavone | iNOS | Weak inhibition | caldic.com |

| 5,7-diacetylflavone | COX-2 | Strong inhibition (IC50 = 2.7 µM) | caldic.com |

| 5,7-diacetylflavone | COX-1 | Weak inhibition (selective for COX-2) | caldic.com |

| 5,7-diacetylflavone | iNOS | No effect | caldic.com |

Cellular Pathway Disruption and Targeted Interactions.

The inhibition of specific enzymes by this compound derivatives can lead to the disruption of critical cellular signaling pathways. For example, by targeting EGFR, these compounds can interfere with downstream cascades that regulate cell growth and survival, such as the PI3K/Akt/mTOR signaling axis. mdpi.com Inhibition of EGFR phosphorylation prevents the activation of these pathways, which can lead to cell autophagy and apoptosis. mdpi.com Similarly, the inhibition of SIRT2 can disrupt metabolic pathways and cellular division processes. nih.gov Treatment with SIRT2 inhibitors has been shown to prevent oocyte maturation, demonstrating a disruption of the normal cell cycle. nih.gov The accumulation of substrates due to lysosomal enzyme deficiencies in certain diseases can also impact multiple pathways, including growth pathways involving mTOR and morphogenic pathways like the Hedgehog pathway. nih.gov This highlights how targeting a single enzyme can have broad consequences on cellular function and homeostasis.

The interaction between this compound derivatives and their biological targets occurs at a molecular level, often involving specific binding pockets within the target enzyme. For kinase inhibitors like those targeting EGFR, the mechanism frequently involves binding to the ATP-binding site of the kinase domain. mdpi.com Third-generation inhibitors achieve their potency and selectivity by forming a covalent bond with a specific cysteine residue (C797) in this pocket. mdpi.com For other enzymes, the interactions may be non-covalent. Three-dimensional modeling of the flavonoid derivative 5,7-diacetylflavone with COX-2 suggested that it fits well into the enzyme's binding pocket, forming a hydrogen bond between the oxygen of its ketone group and the hydroxyl group of a tyrosine residue (Tyr355). caldic.com Such specific molecular interactions are the basis for the compound's inhibitory activity and its selectivity for one enzyme over another.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as important signaling molecules in various biological processes. mdpi.comnih.gov However, an excess of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA. mdpi.comnih.gov The activity of this compound derivatives can be linked to the modulation of ROS-mediated pathways. The inhibition of certain enzymes can lead to a disturbance of the cell's redox homeostasis. For example, studies involving the inhibition of SIRT2 resulted in mitochondrial dysfunction, which is a major source of endogenous ROS production. nih.govmdpi.com This disruption can lead to an increase in cellular ROS levels. nih.gov Conversely, some compounds can exert antioxidant effects. The interplay is complex, as ROS can also trigger signaling pathways, such as the Keap1-Nrf2-ARE pathway, that are central to maintaining cellular redox balance. mdpi.com Furthermore, inflammation and oxidative stress are intricately linked, with ROS capable of triggering pro-inflammatory signals. frontiersin.org Therefore, by modulating enzymes involved in inflammation or cellular metabolism, chromone derivatives can indirectly influence ROS-mediated cellular responses and signaling.

Macromolecular Interactions and Binding Mechanisms

The biological activity of this compound and its derivatives is intrinsically linked to their ability to interact with cellular macromolecules such as nucleic acids and proteins. These interactions are governed by the molecule's three-dimensional structure, electronic properties, and the specific substitutions on the chromone scaffold.

DNA/RNA Binding Studies, Including Binding Modes and Affinities

While direct studies on the DNA/RNA binding properties of the parent this compound are not extensively documented in the literature, research on closely related 3-substituted chromone derivatives provides significant insights into potential interaction mechanisms. A series of synthesized 3-formylchromone derivatives, for instance, have been shown to bind strongly with calf thymus DNA. researchgate.net Spectroscopic and viscosity measurements suggest that these compounds interact with DNA primarily through an intercalation mode, with contributions from groove binding. researchgate.net

Intercalation involves the insertion of the planar chromone ring system between the base pairs of the DNA double helix. This mode of binding is often stabilized by π-π stacking interactions between the aromatic system of the chromone and the DNA bases. Such an interaction can lead to structural changes in the DNA, such as localized unwinding and an increase in the length of the DNA helix, which can interfere with cellular processes like replication and transcription. researchgate.net

Table 1: DNA Binding Characteristics of Substituted 3-Formylchromone Derivatives

| Compound | Proposed Binding Mode | Key Findings |

|---|---|---|

| Substituted 3-formylchromone (general) | Intercalation and Groove Binding | Strong binding to calf thymus DNA observed through spectroscopic and viscosity studies. researchgate.net |

Protein Binding Interactions and Conformational Changes

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for a diverse range of biological protein targets. researchgate.netnih.govnih.gov Chromone derivatives have been shown to interact with numerous proteins, including enzymes like acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase (COX), as well as protein kinases and receptors. nih.govnih.gov

The binding of a small molecule like this compound to a protein is a dynamic process that can induce significant conformational changes in the target protein. nih.gov Flexible molecules often adopt a different conformation upon binding than they have in their unbound, lowest-energy state. nih.gov This "induced fit" can alter the protein's activity, either inhibiting or activating its function.

For example, in silico molecular docking studies of 6-substituted-3-formyl chromone derivatives with proteins like insulin-degrading enzyme (IDE) and COX have shown strong binding affinities. nih.gov The stability of these ligand-protein complexes, as suggested by molecular dynamics simulations, indicates minimal deviation from their initial binding poses, implying a stable interaction. nih.gov Such binding can alter the protein's conformation, for instance, by causing the ligand to adopt a more compact structure when bound compared to its unbound state. nih.gov These computational findings highlight the potential of the chromone scaffold to form stable, specific interactions within protein binding pockets, thereby modulating their biological function.

Structure-Activity Relationship (SAR) Studies and Mechanistic Implications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For chromone derivatives, SAR studies have revealed that modifications to the core scaffold can dramatically alter their potency and target selectivity. researchgate.net

Correlation Between Molecular Modifications of the Chromone Scaffold and Specific Biological Effects

The biological effects of chromone derivatives are highly dependent on the substitution pattern around the core ring system. researchgate.netresearchgate.net Research has systematically explored how adding or changing functional groups at various positions influences activities such as antioxidant, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.gov

Influence of the Methylthio Group and Other Substituents on Biological Activity and Target Specificity

The substituent at the 3-position of the chromone ring plays a crucial role in defining the molecule's biological profile. The methylthio (-SCH₃) group is a unique substituent that can influence activity through its size, lipophilicity, and electronic properties. While direct SAR studies isolating the effect of the 3-methylthio group are limited, the importance of C3-substituents is well-established. For example, the conversion of a 3-formyl group into various other functionalities is a common strategy for generating libraries of chromone derivatives with diverse biological activities. nih.gov

The presence of other substituents on the chromone ring system also profoundly impacts activity. Studies on 2-phenoxy-chromones have shown that a methoxy (B1213986) group at the C7-position is crucial for potent anti-inflammatory activity. researchgate.net The electronic nature of substituents is also important; electron-donating or electron-withdrawing groups at the C6-position can modulate the electron density of the entire ring system, thereby affecting binding interactions and potency. nih.gov Therefore, the biological activity of this compound is a composite effect of the methylthio group itself and any other substitutions on the benzo portion of the scaffold.

Mechanistic Insights into Bioisosteric Replacements (e.g., Phenol (B47542) to Thiophenol) and Their Impact on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological activity or improve pharmacokinetic properties. researchgate.net The replacement of an oxygen atom in a phenol group with a sulfur atom to create a thiophenol is a classic example of bioisosteric replacement.

This strategy has been successfully applied to the chromone scaffold. In one notable study, a series of 2-phenoxy-chromones were synthesized and tested for anti-inflammatory activity. The researchers then applied a bioisosteric replacement, converting the phenoxy (-O-Ph) ether linkage to a thiophenoxy (-S-Ph) thioether linkage. This subtle change from an oxygen to a sulfur atom led to a significant increase in potency. Specifically, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one, the thiophenol bioisostere, exhibited prominent anti-inflammatory effects, demonstrating a much lower IC₅₀ value for the inhibition of superoxide (B77818) anion generation compared to its phenol analog. researchgate.net

This enhancement in activity can be attributed to several factors. Sulfur is larger, less electronegative, and more polarizable than oxygen, which can lead to altered bond angles, bond lengths, and improved binding interactions within the target protein's active site. mdpi.com This successful application demonstrates that bioisosteric modifications, such as the conceptual shift from a hypothetical 3-phenoxy to a 3-(phenylthio)chromone, can be a highly effective strategy for optimizing the biological activity of chromone derivatives.

Table 2: Bioisosteric Replacement in Chromone Derivatives and Impact on Activity

| Parent Compound Fragment | Bioisosteric Replacement Fragment | Biological Activity | Outcome of Replacement |

|---|

Stereoselectivity in Biological Interactions and its Consequences

The introduction of a chiral center into a bioactive molecule can lead to stereoisomers (enantiomers or diastereomers) that exhibit distinct pharmacological and toxicological profiles. This phenomenon, known as stereoselectivity, arises from the differential interactions of the stereoisomers with chiral biological macromolecules such as enzymes, receptors, and nucleic acids. While the broader class of chromone derivatives has been investigated for various biological activities, specific and detailed research on the stereoselectivity of this compound derivatives is an area of growing interest.

The spatial arrangement of the methylthio group at the C3-position of the chromone core can significantly influence the binding affinity and orientation of the molecule within the active site of a biological target. Even subtle differences in the three-dimensional structure of enantiomers can lead to substantial variations in their biological effects. For instance, one enantiomer may fit perfectly into a receptor's binding pocket, eliciting a potent therapeutic response, while the other enantiomer may bind with lower affinity, be inactive, or even interact with a different target, potentially leading to off-target effects or toxicity.

The consequences of such stereoselectivity are profound in drug development. The administration of a racemic mixture, which contains equal amounts of both enantiomers, may result in a complex pharmacological profile where the desired therapeutic effect of one enantiomer is accompanied by the side effects of the other. Therefore, the separation and individual evaluation of stereoisomers are crucial steps in the preclinical and clinical development of chiral drug candidates. Techniques such as chiral high-performance liquid chromatography (HPLC) are instrumental in resolving racemic mixtures and enabling the study of the individual enantiomers' biological activities. sorbtech.com

In the context of this compound derivatives, the orientation of the sulfur-linked methyl group could be a key determinant in interactions with target proteins. The sulfur atom itself can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are sensitive to stereochemistry. A comprehensive understanding of the stereoselective interactions of this compound derivatives would require detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy of the individual enantiomers in complex with their biological targets. Such studies would elucidate the precise binding modes and reveal the molecular basis for any observed differences in biological activity.

While specific data on the differential biological activities of this compound enantiomers are not yet widely available in the public domain, the principles of stereoselectivity strongly suggest that the synthesis and biological evaluation of enantiomerically pure this compound derivatives would be a valuable avenue for future research. This would not only enhance our understanding of their mechanism of action but also pave the way for the development of more potent and selective therapeutic agents with improved safety profiles.

Applications in Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a cellular or in vivo context. The development of such molecular tools is a cornerstone of chemical biology, providing invaluable insights into complex biological processes and aiding in the validation of new drug targets. The this compound scaffold, with its versatile chemical handles and inherent biological activity, presents a promising platform for the design and synthesis of novel chemical probes.

The chromone core is a privileged structure in medicinal chemistry, and its derivatives have been explored for the development of fluorescent probes for various biological analytes, including metal ions. nih.govresearchgate.net The modification of the this compound scaffold by introducing reporter groups, such as fluorophores or biotin (B1667282) tags, can transform these molecules into powerful tools for biological investigation.

Fluorescent Probes:

By conjugating a fluorescent dye to the this compound core, it is possible to create probes for cellular imaging. These probes can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to their target, allowing for the visualization of the target's localization and dynamics within living cells. nih.gov For example, a this compound derivative could be functionalized with a fluorophore whose emission is quenched in the unbound state. Upon binding to its intracellular target, a conformational change or chemical reaction could restore the fluorescence, providing a direct readout of the target engagement. The inherent ability of the chromone nucleus to exhibit fluorescence in some derivatives further enhances the potential of this scaffold in probe development.

Affinity-Based Probes:

Affinity-based probes are designed to covalently label their biological target, enabling its identification and characterization from complex biological mixtures. A this compound derivative could be equipped with a reactive group, such as a photoaffinity label or a latent electrophile, that can be activated to form a covalent bond with the target protein upon binding. nih.gov Subsequent enrichment of the labeled protein using an appended affinity tag (e.g., biotin) and analysis by mass spectrometry can identify the protein and the precise site of interaction. This approach is invaluable for target deconvolution and for mapping the binding sites of bioactive small molecules.

The development of this compound-based molecular tools would involve a multidisciplinary approach, combining organic synthesis, computational modeling, biophysical characterization, and cell biology. The synthetic strategy would focus on introducing the necessary functionalities for probing (e.g., fluorophores, affinity tags, reactive groups) without compromising the parent molecule's binding affinity and selectivity for its target.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-(Methylthio)chromone?

- Methodology : The synthesis of this compound derivatives typically involves cyclization reactions or functionalization of the chromone core. For example, in the preparation of 7-methoxy-2-(methylthio)chromone, a multi-step synthesis includes alkylation and cyclization, with characterization via -NMR, -NMR, and HRMS to confirm structure and purity . Key parameters include solvent selection (e.g., chloroform/n-hexane recrystallization for purity) and reaction temperature control to avoid side products.

- Critical Data : Reported melting points (e.g., 154–155°C) and Rf values (e.g., 0.74 in 1:1 n-hexane/EtOAc) serve as benchmarks for reproducibility .

Q. What safety protocols are essential when handling this compound derivatives?

- Methodology : Due to its classification as a skin/eye irritant (Category 1C) and flammable liquid (Category 4), researchers must use fume hoods, wear nitrile gloves, and avoid vapor inhalation. Immediate decontamination (e.g., 15-minute eye/skin rinsing) and spill containment protocols (e.g., inert absorbents like vermiculite) are critical .

- Documentation : Safety data sheets (SDS) should detail first-aid measures, fire-fighting agents (e.g., CO or dry powder extinguishers), and storage conditions (e.g., 2–8°C in airtight containers) .

Q. How can researchers standardize antioxidant and antimicrobial assays for this compound derivatives?

- Methodology : In vitro antioxidant activity can be assessed via DPPH radical scavenging, while antimicrobial efficacy is tested using broth microdilution (MIC/MBC assays). Standardize by using reference compounds (e.g., ascorbic acid for antioxidants, ciprofloxacin for antimicrobials) and triplicate trials to minimize variability .

- Data Interpretation : Compare IC values against known benchmarks and validate statistical significance (e.g., ANOVA with p < 0.05) to ensure reliability .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Methodology : Employ structure-activity relationship (SAR) studies by introducing substituents (e.g., hydroxyl, methoxy groups) at positions 3, 7, or 7. Computational tools (e.g., molecular docking) can predict binding affinity to targets like COX-2 or bacterial enzymes. Validate predictions via in vitro assays and compare with unmodified analogs .

- Case Study : Derivatives with electron-withdrawing groups (e.g., Cl at position 6) showed improved anti-inflammatory activity in silico models, but require empirical validation .

Q. What strategies resolve contradictory biological activity data across studies?

- Methodology : Investigate variables such as assay conditions (e.g., pH, solvent polarity), cell line specificity, or impurity profiles. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media. Use orthogonal assays (e.g., time-kill curves alongside MIC) and cross-reference purity data (e.g., HPLC >95%) to isolate confounding factors .

- Hypothesis Testing : If a derivative shows high in vitro activity but fails in vivo, consider pharmacokinetic limitations (e.g., poor solubility) and redesign for improved bioavailability .

Q. How can computational modeling guide the design of this compound-based therapeutics?

- Methodology : Apply density functional theory (DFT) to predict reactive sites for functionalization or molecular dynamics simulations to assess target binding stability. For neurodegenerative applications, model interactions with Aβ fibrils or tau proteins using software like AutoDock Vina .

- Validation : Correlate computational predictions with experimental data (e.g., IC, Ki values) and refine models iteratively. For instance, a predicted high-affinity binding pose should align with competitive inhibition assays .

Methodological Best Practices

- Reproducibility : Document reaction conditions (e.g., stoichiometry, catalyst loadings) and characterization data (e.g., NMR shifts, HRMS m/z) in supplemental materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s 5-compound limit in main text) .

- Literature Review : Prioritize foundational studies on chromone’s medicinal chemistry (e.g., Reis et al., 2014/2017) to identify research gaps, such as understudied targets in cancer or diabetes .

- Data Presentation : Use tables to compare bioactivity across derivatives (e.g., MIC vs. IC) and avoid overcrowding figures with chemical structures (≤3 per graphic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.